

Step-by-step guide for Rutin antioxidant activity DPPH assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apiorutin

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Application Notes: Rutin Antioxidant Activity DPPH Assay

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3][4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1][3][5] DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance maximum at approximately 517 nm.[1][3] When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine (DPPH-H), resulting in a color change from violet to a pale yellow.[1][2][6] The degree of this discoloration, measured by the decrease in absorbance, is stoichiometric to the concentration of the antioxidant and its scavenging capacity.[3] This method is frequently employed to assess the antioxidant potential of natural products, including flavonoids like Rutin.[2][7]

Experimental Protocols

This section provides a detailed methodology for determining the antioxidant activity of Rutin using the DPPH radical scavenging assay.

1. Materials and Equipment

- Chemicals: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Rutin ($\geq 95\%$ purity), Ascorbic acid (or Trolox, as a positive control), Methanol (or Ethanol, spectrophotometric grade).
- Equipment: UV-Vis Spectrophotometer or a microplate reader capable of measuring absorbance at 517 nm, analytical balance, volumetric flasks, micropipettes, 96-well microplates or quartz cuvettes, and aluminum foil.

2. Reagent Preparation

- DPPH Stock Solution (0.1 mM):
 - Accurately weigh 3.94 mg of DPPH powder using an analytical balance.
 - Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
 - Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[\[8\]](#)
 - Store the stock solution in a refrigerator (4°C) until use. It is recommended to prepare this solution fresh daily.[\[8\]](#)
- Rutin Stock Solution (1 mg/mL):
 - Accurately weigh 10 mg of Rutin.
 - Dissolve it in 10 mL of methanol to create a 1 mg/mL (1000 $\mu\text{g/mL}$) stock solution.
- Working Rutin Solutions:
 - Perform serial dilutions of the Rutin stock solution with methanol to prepare a range of working concentrations (e.g., 10, 25, 50, 100, 200 $\mu\text{g/mL}$).
- Standard Antioxidant (Ascorbic Acid) Stock Solution (1 mg/mL):
 - Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol, similar to the Rutin stock solution.
- Working Standard Solutions:

- Perform serial dilutions of the Ascorbic Acid stock solution to prepare working concentrations identical to the Rutin series for comparison.

3. Assay Procedure

The following procedure can be adapted for either cuvettes or a 96-well microplate.

- Pipetting:
 - Test Samples: Add 1.0 mL of each Rutin working solution to a separate test tube.
 - Positive Control: Add 1.0 mL of each Ascorbic Acid working solution to a separate set of test tubes.
 - Blank (Control): Add 1.0 mL of methanol to a test tube. This will be used to measure the initial absorbance of the DPPH solution (A_{control}).
- Reaction Initiation:
 - Add 2.0 mL of the 0.1 mM DPPH working solution to all test tubes (including the blank).
 - Mix the contents of each tube thoroughly.
- Incubation:
 - Incubate all the tubes in the dark at room temperature for 30 minutes.^[1] The incubation period allows the scavenging reaction to reach completion.
- Absorbance Measurement:
 - After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.^[1]
 - Use methanol as the reference to zero the spectrophotometer.

Data Presentation and Analysis

1. Data Collection

Record the absorbance values for each concentration of Rutin and the standard antioxidant.

Sample	Concentration (µg/mL)	Absorbance at 517 nm (Mean ± SD)
Control (Blank)	0	Absorbance of DPPH solution
Rutin	10	Absorbance value
Rutin	25	Absorbance value
Rutin	50	Absorbance value
Rutin	100	Absorbance value
Rutin	200	Absorbance value
Ascorbic Acid	10	Absorbance value
Ascorbic Acid	25	Absorbance value
Ascorbic Acid	50	Absorbance value
Ascorbic Acid	100	Absorbance value
Ascorbic Acid	200	Absorbance value

2. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity (also referred to as % Inhibition) is calculated using the following formula:

$$\% \text{ Scavenging Activity} = [(A_0 - A_1) / A_0] * 100$$

Where:

- A_0 is the absorbance of the control (DPPH solution without the sample).
- A_1 is the absorbance of the sample (DPPH solution with Rutin or standard).

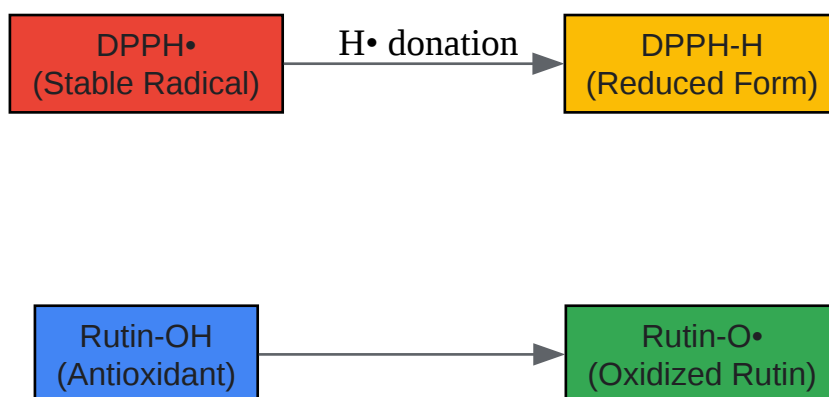
Sample	Concentration (µg/mL)	% Scavenging Activity
Rutin	10	Calculated value
Rutin	25	Calculated value
Rutin	50	Calculated value
Rutin	100	Calculated value
Rutin	200	Calculated value
Ascorbic Acid	10	Calculated value
Ascorbic Acid	25	Calculated value
Ascorbic Acid	50	Calculated value
Ascorbic Acid	100	Calculated value
Ascorbic Acid	200	Calculated value

3. IC₅₀ Determination

The IC₅₀ (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1] A lower IC₅₀ value indicates a higher antioxidant potency.

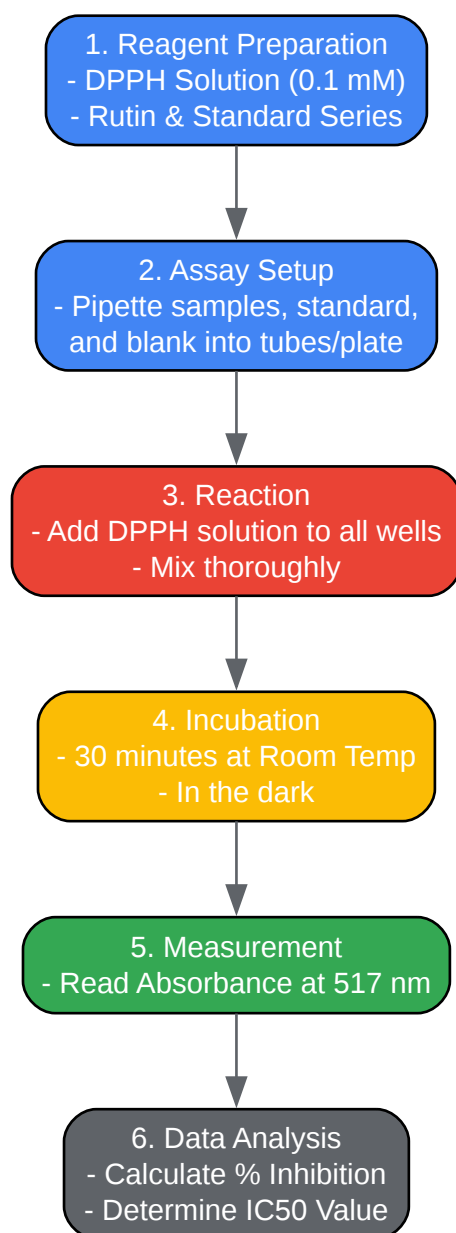
- Plot a graph of % Scavenging Activity (Y-axis) against the concentration of Rutin/standard (X-axis).
- Determine the IC₅₀ value from the graph by identifying the concentration that corresponds to 50% scavenging activity. This can be done using linear regression or non-linear regression analysis for a more accurate result.[9]

Visualizations



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Caption: Chemical mechanism of DPPH radical scavenging by Rutin.



DPPH Assay Workflow

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Caption: Step-by-step experimental workflow for the DPPH assay.

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- To cite this document: BenchChem. [Step-by-step guide for Rutin antioxidant activity DPPH assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192867#step-by-step-guide-for-rutin-antioxidant-activity-dpph-assay]

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